molecular formula C11H7NO B3055825 1-Hydroxynaphthalene-2-carbonitrile CAS No. 67176-26-5

1-Hydroxynaphthalene-2-carbonitrile

Cat. No. B3055825
M. Wt: 169.18 g/mol
InChI Key: QKXUIBZLBWCUNU-UHFFFAOYSA-N
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Patent
US04774331

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 1.44 g of α-naphthol in 30 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After stirring at room temperature for 3 hr., the reaction mixture was poured into 33 ml of 4N aqueous NaOH and stirred at 75°-78° C. on an oil bath for 30 min. After cooling the aqueous layer was washed with methylene chloride, acidified with 25 ml of 6N HCl and extracted with ether. After drying the ether layer over anhydrous magnesium sulfate, the solvent was distilled off. The residue (1.51 g) was purified on a column of 30 g of silica gel. Then 1.26 g of the eluate with 10% ethyl acetate-methylene chloride was recrystallized from ether-petroleum ether to give 1.04 g of 2-cyano-1-naphthol as crystals melting at 182°- 183° C.
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
B(Cl)(Cl)Cl.[C:5]1([OH:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.[Cl-].[Al+3].[Cl-].[Cl-].[OH-].[Na+].CS[C:24]#[N:25]>ClCCCl>[C:24]([C:6]1[CH:7]=[CH:8][C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]=1[OH:15])#[N:25] |f:2.3.4.5,6.7|

Inputs

Step One
Name
solution
Quantity
6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
Quantity
1.44 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
1.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
0.82 mL
Type
reactant
Smiles
CSC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred at 75°-78° C. on an oil bath for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the aqueous layer
WASH
Type
WASH
Details
was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the ether layer over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue (1.51 g) was purified on a column of 30 g of silica gel
CUSTOM
Type
CUSTOM
Details
Then 1.26 g of the eluate with 10% ethyl acetate-methylene chloride was recrystallized from ether-petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1=C(C2=CC=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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